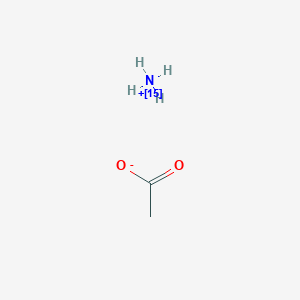

Ammonium-15N acetate

Description

BenchChem offers high-quality Ammonium-15N acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ammonium-15N acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

azanium;acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4O2.H3N/c1-2(3)4;/h1H3,(H,3,4);1H3/i;1+1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USFZMSVCRYTOJT-IEOVAKBOSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)[O-].[NH4+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)[O-].[15NH4+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H7NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

78.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

solubility of Ammonium-15N acetate in organic solvents vs water

Technical Guide: Solubility & Handling of Ammonium-15N Acetate

Executive Summary

Ammonium-15N acetate (

This guide provides a definitive solubility profile of Ammonium-15N acetate across aqueous and organic matrices, establishing validated protocols for LC-MS mobile phase preparation and NMR sample handling.

Part 1: Physicochemical Basis of Solubility

The solubility of ammonium acetate is governed by the interaction between its ionic lattice (ammonium cation and acetate anion) and the dielectric constant (

-

Water (

): The high dielectric constant allows for full dissociation and solvation of the -

Methanol/Ethanol (

): These polar protic solvents can solvate the ions via hydrogen bonding, though less effectively than water. -

Acetonitrile (

): Despite a moderate dielectric constant, acetonitrile (ACN) is aprotic and lacks the hydrogen bond donors necessary to stabilize the acetate anion effectively. This results in a sharp solubility drop-off, creating a "danger zone" for precipitation in high-organic gradients.

Part 2: Solubility Profile Data

The following data aggregates solubility limits for Ammonium Acetate. Note that isotopic labeling (

Table 1: Solubility Limits of Ammonium Acetate in Common Solvents

| Solvent | Solubility Limit (approx.)[1][2][3][4] | Temperature | Classification | Critical Notes |

| Water | 148 g / 100 mL | 4°C | Highly Soluble | Ideal for stock solutions (1M - 5M). |

| Methanol | 7.9 g / 100 mL | 15°C | Soluble | Best organic co-solvent for stock dilution. |

| Ethanol | 7.4 g / 100 mL | 20°C | Soluble | Suitable for specific precipitation protocols. |

| Acetonitrile (100%) | Insoluble | 20°C | Insoluble | DO NOT attempt to dissolve solid salt directly. |

| 90% ACN / 10% Water | ~ 20 mM | 20°C | Limited | Borderline stability; risk of precipitation. |

| 95% ACN / 5% Water | ~ 10 mM | 20°C | Critical Limit | High Risk. Common cause of LC-MS blockages. |

| DMSO | Moderate (mM range) | 20°C | Soluble | Suitable for NMR samples; not for high-conc stocks. |

Part 3: Experimental Protocols

Protocol A: Preparation of High-Organic LC-MS Mobile Phases

Objective: Prepare a 10 mM Ammonium-15N Acetate solution in 95:5 Acetonitrile:Water without precipitation.

The "Cloudy Liquid" Failure Mode: Directly adding solid ammonium acetate to 95% ACN will result in a persistent suspension that clogs column frits and check valves. The salt must be fully solvated in water before organic introduction.

Validated Workflow:

-

Stock Preparation: Prepare a 1 M aqueous stock of Ammonium-15N Acetate.

-

Why: Ensures complete dissociation of the crystal lattice.

-

-

Intermediate Dilution: Add the required volume of stock to the water portion of your mobile phase first.

-

Example: For 1 L of mobile phase, add 10 mL of 1 M stock to 40 mL of pure water.

-

-

Organic Addition: Slowly add 950 mL of Acetonitrile to the aqueous salt solution while stirring rapidly.

-

Filtration: Filter through a 0.2 µm hydrophobic PTFE or Nylon membrane to remove micro-particulates.

Protocol B: NMR Sample Preparation (Metabolomics)

Objective: Prepare a sample for

Solvent Choice:

-

D₂O: Preferred for maximum solubility and pH buffering.

-

DMSO-d₆: Used when analyzing hydrophobic metabolites. Ammonium acetate is soluble in DMSO at NMR concentrations (1–50 mM), but care must be taken with moisture.

Steps:

-

Weigh Ammonium-15N Acetate into a microcentrifuge tube.

-

For D₂O samples: Dissolve directly to achieve 10–50 mM. Adjust pH using

or -

For DMSO-d₆ samples: Dissolve the salt in a minimal volume of Methanol-d₄ (if permissible) or add directly to DMSO-d₆ and sonicate.

-

Note: Exchangeable protons (

) will broaden signals if water content is not strictly controlled.

-

Part 4: Visualization of Solubility Logic

The following diagram illustrates the decision logic for solvent selection based on the concentration and application.

Caption: Decision matrix for solvent selection. Note the critical risk pathway for Acetonitrile (Red), requiring specific handling protocols.

Part 5: Workflow Diagram for LC-MS Preparation

This workflow visualizes the "Dissolve First" protocol essential for preventing instrument blockages.

Caption: Validated workflow for preparing stable Ammonium-15N Acetate solutions, highlighting the critical order of operations for LC-MS.

References

-

Shimadzu UK Limited. (2022). Solubility of common buffers in Acetonitrile. Retrieved from

-

PubChem. (n.d.).[3] Ammonium Acetate Compound Summary. National Center for Biotechnology Information. Retrieved from

-

Schellinger, A. P., & Carr, P. W. (2004). Solubility of Buffers in Mixtures of Acetonitrile and Water. LCGC North America. Retrieved from

-

Ramirez, B., et al. (2019). NMR-based metabolite studies with 15N amino acids.[8] Scientific Reports, 9(1), 12798. Retrieved from

-

ChemicalBook. (2025).[3][4] Ammonium Acetate Properties and Solubility.[1][2][3][9] Retrieved from

Sources

- 1. ammonium acetate [chemister.ru]

- 2. Ammonium acetate | 631-61-8 [chemicalbook.com]

- 3. Ammonium Acetate | C2H4O2.H3N | CID 517165 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. youtube.com [youtube.com]

- 6. researchgate.net [researchgate.net]

- 7. huc.cup.uni-muenchen.de [huc.cup.uni-muenchen.de]

- 8. Systematic Review of NMR-Based Metabolomics Practices in Human Disease Research - PMC [pmc.ncbi.nlm.nih.gov]

- 9. vinipul.com [vinipul.com]

Methodological & Application

Application Notes and Protocols for Protein Structure Determination by NMR using Ammonium-15N Labeling

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking Protein Structures with Isotopic Labeling

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure and dynamics of proteins at atomic resolution in solution. However, for proteins larger than a few kilodaltons, the sheer number of proton (¹H) signals leads to extensive spectral overlap, making analysis impossible. Isotopic labeling, the process of replacing naturally abundant isotopes with less common ones, is a cornerstone of modern biomolecular NMR.[1] By enriching a protein with NMR-active nuclei like Nitrogen-15 (¹⁵N), we can simplify complex spectra and open up new avenues for magnetization transfer, enabling the determination of protein structures and dynamics.[2][3]

The most common and cost-effective method for uniformly labeling a protein with ¹⁵N is to express it in a bacterial host, typically Escherichia coli, grown in a minimal medium where the sole nitrogen source is a ¹⁵N-enriched compound.[4][5] While the user has specified Ammonium-15N acetate, the overwhelmingly validated and standard nitrogen source in the field is Ammonium-15N chloride (¹⁵NH₄Cl).[4][5] This guide will provide detailed, field-proven protocols based on the use of ¹⁵NH₄Cl. A discussion on the scientific considerations of using ammonium acetate is included at the end of this document.

Part 1: The Principle of Uniform ¹⁵N Labeling

The natural abundance of the NMR-active ¹⁵N isotope is only about 0.37%, with the vast majority being the NMR-inactive ¹⁴N isotope. By providing ¹⁵N-labeled ammonium salt as the only source of nitrogen in a minimal growth medium, the expressing organism is forced to incorporate the ¹⁵N isotope into all nitrogen-containing biomolecules, including amino acids.[5] These ¹⁵N-labeled amino acids are then used by the ribosome to synthesize the protein of interest. The result is a uniformly ¹⁵N-labeled protein, where nearly all nitrogen atoms are ¹⁵N.[5]

This isotopic enrichment is pivotal for several reasons:

-

Simplification of Spectra: It allows for the acquisition of two-dimensional (2D) spectra, such as the ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) experiment, which disperses the signals of backbone and side-chain amide protons based on the chemical shift of their attached ¹⁵N nucleus.[5][6]

-

Enabling Advanced Experiments: It is a prerequisite for a suite of powerful multi-dimensional NMR experiments (3D, 4D) that are essential for the sequential assignment of resonances and the determination of protein structures.[2][7][8]

-

Probing Dynamics and Interactions: ¹⁵N-labeled proteins are invaluable for studying protein dynamics, folding, and interactions with ligands or other macromolecules.[4][9]

Part 2: Experimental Workflow - From Gene to NMR Sample

The overall process of producing a ¹⁵N-labeled protein for NMR studies is a multi-step procedure that requires careful planning and execution. The key stages are outlined below and will be detailed in the subsequent protocols.

Figure 1: General workflow for the production of a ¹⁵N-labeled protein for NMR studies.

Part 3: Detailed Protocols

Protocol 1: Preparation of M9 Minimal Media

M9 minimal media contains the essential salts and a single carbon and nitrogen source to support bacterial growth.[10] The absence of complex nitrogenous compounds like peptides and amino acids is critical to ensure that the ¹⁵N from the ammonium salt is the only nitrogen incorporated.

Table 1: Stock Solutions for 1 Liter of 1X M9 Minimal Media

| Component | Stock Concentration | Volume for 1L | Final Concentration | Notes |

| 5X M9 Salts | 5X | 200 mL | 1X | Autoclave |

| D-Glucose | 20% (w/v) | 20 mL | 0.4% | Filter sterilize |

| ¹⁵N Ammonium Chloride | 1 g/10 mL | 10 mL | 1 g/L | Filter sterilize |

| Magnesium Sulfate | 1 M | 2 mL | 2 mM | Autoclave or filter sterilize |

| Calcium Chloride | 1 M | 100 µL | 0.1 mM | Autoclave or filter sterilize |

| Trace Metals | 1000X | 1 mL | 1X | Filter sterilize |

| Thiamine (Vitamin B1) | 1 mg/mL | 1 mL | 1 mg/L | Filter sterilize |

| Antibiotic(s) | Varies | Varies | Varies | Add fresh before use |

Step-by-Step Methodology:

-

Prepare 5X M9 Salts: To make 1 liter, dissolve the following in ~800 mL of deionized water: 64 g Na₂HPO₄·7H₂O, 15 g KH₂PO₄, 2.5 g NaCl. Adjust the volume to 1 liter.[11] Distribute into aliquots and sterilize by autoclaving.

-

Prepare Other Stock Solutions: Prepare the stock solutions of D-Glucose, MgSO₄, CaCl₂, trace metals, thiamine, and antibiotics as listed in Table 1. Sterilize them separately as indicated. Glucose should not be autoclaved with the salts as it can caramelize.

-

Assembling the Final Medium: To prepare 1 liter of M9 media, start with ~750 mL of sterile deionized water in a sterile flask. Aseptically add the components in the volumes specified in Table 1. Finally, add sterile water to bring the total volume to 1 liter.

Protocol 2: Expression of ¹⁵N-Labeled Protein in E. coli

This protocol uses the common BL21(DE3) E. coli strain but can be adapted for others. Optimization of expression conditions (temperature, induction time, IPTG concentration) is often necessary for each new protein.

Step-by-Step Methodology:

-

Transformation: Transform a suitable E. coli expression strain (e.g., BL21(DE3)) with the plasmid containing your gene of interest. Plate on an LB agar plate with the appropriate antibiotic and incubate overnight at 37°C.

-

Day 1: Starter Culture: In the morning, inoculate a single colony into 5-10 mL of rich media (e.g., LB) with the appropriate antibiotic. Grow at 37°C with shaking (200-250 rpm) until it reaches a high optical density (OD₆₀₀).

-

Day 1: Acclimatization Culture: In the late afternoon, use the starter culture to inoculate a 50-100 mL pre-culture of M9 minimal media (containing ¹⁵NH₄Cl and all other supplements). Inoculate to a starting OD₆₀₀ of ~0.05-0.1. Grow this culture overnight at a suitable temperature (e.g., 30°C or 37°C). This step acclimatizes the cells to the minimal media.[5]

-

Day 2: Main Culture Growth: In the morning, use the overnight M9 pre-culture to inoculate 1 liter of fresh M9 minimal media (containing ¹⁵NH₄Cl) to a starting OD₆₀₀ of 0.05-0.1.

-

Induction: Grow the main culture at 37°C with vigorous shaking. Monitor the OD₆₀₀. When the OD₆₀₀ reaches 0.6-0.8, reduce the temperature (e.g., to 18-25°C) and induce protein expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1.0 mM.[5]

-

Expression: Allow the protein to express for 12-18 hours (overnight) at the reduced temperature with shaking.

-

Harvesting: Harvest the cells by centrifugation (e.g., 6,000 x g for 15 minutes at 4°C). Discard the supernatant. The cell pellet can be stored at -80°C until purification.

Protocol 3: Purification of ¹⁵N-Labeled Protein

Purification protocols are highly protein-specific. The following is a generic workflow for a His-tagged protein. The key consideration for NMR is to achieve >95% purity and to ensure the protein is stable and soluble at high concentrations.

Figure 2: A typical purification workflow for a His-tagged, ¹⁵N-labeled protein.

Step-by-Step Methodology:

-

Lysis: Resuspend the cell pellet in a suitable lysis buffer (e.g., 50 mM Tris, 300 mM NaCl, 10 mM Imidazole, pH 8.0, with protease inhibitors). Lyse the cells using a sonicator or French press.

-

Clarification: Centrifuge the lysate at high speed (e.g., 20,000 x g for 30 minutes at 4°C) to pellet cell debris.

-

Affinity Chromatography: Apply the clarified supernatant to an affinity resin (e.g., Ni-NTA for His-tagged proteins). Wash the column extensively and elute the protein using a high concentration of imidazole.

-

Tag Cleavage (Optional): If necessary, dialyze the eluted protein into a buffer suitable for a specific protease (e.g., TEV or Thrombin) to remove the affinity tag. A second pass over the affinity column can then remove the cleaved tag and protease.

-

Size Exclusion Chromatography (SEC): As a final polishing step, run the protein over a gel filtration column. This step is crucial for removing aggregates and ensuring a monodisperse sample, which is critical for high-quality NMR spectra.

-

Purity and Concentration Check: Assess the purity of the final protein sample by SDS-PAGE. Determine the concentration using a spectrophotometer (at 280 nm) or a colorimetric assay (e.g., Bradford).

Protocol 4: NMR Sample Preparation

The final sample conditions are critical for a successful NMR experiment.

Step-by-Step Methodology:

-

Buffer Exchange: Exchange the purified protein into a suitable NMR buffer. This buffer should have a low salt concentration (typically <150 mM to minimize RF heating) and be free of components with protons that could obscure protein signals. A common NMR buffer is 20-50 mM Sodium Phosphate, 50-100 mM NaCl, pH 6.0-7.0.

-

Concentration: Concentrate the protein to a final concentration of 0.5 - 1.0 mM.

-

Add D₂O: Add deuterated water (D₂O) to a final concentration of 5-10%. The deuterium signal is used by the NMR spectrometer's lock system to maintain field stability.

-

Final Sample: Transfer 500-600 µL of the final sample into a high-quality NMR tube.

Part 4: Initial NMR Quality Control - The ¹H-¹⁵N HSQC

The first and most important experiment to perform on a newly prepared ¹⁵N-labeled protein is the ¹H-¹⁵N HSQC.[4] This 2D experiment generates a "fingerprint" of the protein, with each peak corresponding to a specific amide N-H group in the protein's backbone (plus some side chains like Asn/Gln).[6]

What the ¹H-¹⁵N HSQC tells you:

-

Protein Folding: A well-folded protein will typically show a spectrum with good dispersion of peaks, meaning they are spread out across the spectrum. A poorly folded or aggregated protein will often have peaks clustered in the center of the spectrum.[4]

-

Sample Quality: The number of peaks should correspond to the number of non-proline residues in the protein. The sharpness and uniformity of the peaks indicate how well-behaved the sample is.

-

Feasibility of Further Studies: A good quality HSQC spectrum is a green light to proceed with more time-consuming and expensive experiments for structure determination.[4]

Figure 3: Schematic of a ¹H-¹⁵N HSQC spectrum of a folded protein.

Part 5: Downstream NMR Experiments for Structure Determination

For proteins larger than ~10 kDa, determining the structure requires uniform labeling with both ¹⁵N and ¹³C. This enables a suite of "triple resonance" experiments (e.g., HNCO, HN(CA)CO, HNCACB, CBCA(CO)NH) that correlate nuclei through the covalent bonds of the protein backbone.[7][8] These experiments allow for the sequential assignment of resonances to specific amino acids in the protein sequence, which is the first step in structure determination.

Part 6: Scientific Considerations - Ammonium Acetate vs. Ammonium Chloride

While Ammonium-15N chloride is the standard, it is worth considering the implications of using Ammonium-15N acetate.

-

Nitrogen Source: The ammonium ion (NH₄⁺) is the crucial component and is identical in both salts. E. coli readily uses ammonium as its preferred nitrogen source.

-

The Counter-Ion: The key difference is the counter-ion: chloride (Cl⁻) versus acetate (CH₃COO⁻).

-

Chloride: Chloride is a benign ion at the concentrations found in M9 media and does not have a significant metabolic role.

-

Acetate: Acetate, however, can be metabolized by E. coli. While often considered a toxic byproduct of fermentation that can inhibit growth at high concentrations,[1] it can also be used as a carbon source, especially under conditions of low glucose uptake.

-

-

Potential Complications: Using ammonium acetate as the sole nitrogen source could introduce several complications:

-

Metabolic Perturbation: The introduction of acetate as a potential secondary carbon source could alter the metabolic state of the cells, potentially affecting protein expression levels.

-

Growth Inhibition: The concentration of ammonium salt needed to supply sufficient nitrogen (typically ~1 g/L, or ~18.7 mM for NH₄Cl) would result in a high concentration of acetate. For ammonium acetate (molar mass ~77 g/mol ), 1 g/L is ~13 mM. This concentration is known to have inhibitory effects on E. coli growth.

-

Lack of Validation: There are no widely established protocols for using ammonium acetate as the sole nitrogen source for isotopic labeling in protein NMR. This means its use would require significant optimization and validation, with a high risk of poor cell growth and low protein yield.

-

References

-

Higman, V. A. (2012). 15N - Protein NMR. CCPN. [Link]

-

Waudby, C. A., & Christodoulou, E. (2022). Specific isotopic labelling and reverse labelling for protein NMR spectroscopy: using metabolic precursors in sample preparation. Biochemical Society Transactions, 50(5), 1235-1247. [Link]

-

Ozawa, K., Dixon, N. E., & Otting, G. (2005). Cell-free synthesis of 15N-labeled proteins for NMR studies. IUBMB life, 57(9), 615–622. [Link]

-

Enjalbert, B., Millard, P., Dinclaux, M., Portais, J. C., & Létisse, F. (2017). Acetate is a beneficial nutrient for E. coli at low glycolytic flux. The EMBO journal, 36(24), 3530–3542. [Link]

-

Kay, L. E. (n.d.). Multidimensional NMR Methods for Protein Structure Determination. Lewis Kay's Lab, University of Toronto. [Link]

-

Enjalbert, B., Millard, P., Dinclaux, M., Portais, J. C., & Létisse, F. (2023). Acetate is a beneficial nutrient for E. coli at low glycolytic flux. ResearchGate. [Link]

-

Anonymous. (n.d.). Expressing 15N labeled protein. University document. [Link]

-

Pinheiro, F., & Vandrisse, V. L. (2019). Acetate Metabolism and the Inhibition of Bacterial Growth by Acetate. Journal of bacteriology, 201(19), e00144-19. [Link]

-

Burla, B., et al. (2022). Ammonia synthesis via an engineered nitrogenase assembly pathway in Escherichia coli. Nature Communications, 13(1), 6339. [Link]

-

Lehninger, A. L., et al. (2024). Metabolic trade-offs in response to increased acetate metabolism in Escherichia coli. bioRxiv. [Link]

-

Clough, M., et al. (2021). Advanced spectroscopic analysis and 15 N-isotopic labelling study of nitrate and nitrite reduction to ammonia and nitrous oxide by E. coli. Analyst, 146(21), 6529-6538. [Link]

-

Anonymous. (n.d.). Protein isotopic enrichment for NMR studies. Slide presentation. [Link]

-

Hoch, M. P., et al. (2013). Mechanism for nitrogen isotope fractionation during ammonium assimilation by Escherichia coli K12. Proceedings of the National Academy of Sciences, 110(21), 8531-8536. [Link]

-

Reitzer, L. (2003). Nitrogen Assimilation in Escherichia coli: Putting Molecular Data into a Systems Perspective. Microbiology and Molecular Biology Reviews, 67(2), 155-177. [Link]

-

Kim, J., et al. (2021). NMR Structure Determinations of Small Proteins Using Only One Fractionally 20% 13C- and Uniformly 100% 15N-Labeled Sample. Journal of the American Chemical Society, 143(5), 2281-2289. [Link]

-

Anonymous. (n.d.). 1H-15N HSQC. Iowa State University Biological NMR Facility. [Link]

-

Karimi-Avargani, M. (2014). What is a good protocol for the preparation of M9 Minimal Media?. ResearchGate. [Link]

-

Hinck, A. (n.d.). Introduction to 3D Triple Resonance Experiments. Hinck Lab. [Link]

-

Anonymous. (n.d.). Introduction to NMR spectroscopy of proteins. Duke Computer Science. [Link]

-

Anonymous. (n.d.). 1H-15N HSQC. University of Maryland. [Link]

-

Yamazaki, T., et al. (1994). An Approach to the Structure Determination of Larger Proteins Using Triple Resonance NMR Experiments in Conjunction with Random Fractional Deuteration. Journal of the American Chemical Society, 116(25), 11655–11666. [Link]

-

Anonymous. (n.d.). Insights into Protein Dynamics from 15N-1H HSQC. [Link]

-

Bax, A. (2013). Triple resonance three-dimensional protein NMR: Before it became a black box. Journal of Magnetic Resonance, 232, 110-123. [Link]

-

Higman, V. A. (2015). Triple Resonance Backbone Assignment. CCPN. [Link]

-

Powers Group. (2022). M9 Minimal Media. University of Nebraska–Lincoln. [Link]

-

Anonymous. (n.d.). A 1 H, 15 N-HSQC-based titration protocol. ResearchGate. [Link]

-

eBay. (n.d.). Ammonium chloride (15N, 99%), isotope nitrogen-15, 5g, Cambridge Isotope Lab. [Link]

-

Anonymous. (n.d.). Microbial Techniques: Preparing Minimal Media. [Link]

Sources

- 1. Acetate Metabolism and the Inhibition of Bacterial Growth by Acetate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. reddit.com [reddit.com]

- 3. protein-nmr.org.uk [protein-nmr.org.uk]

- 4. Specific isotopic labelling and reverse labelling for protein NMR spectroscopy: using metabolic precursors in sample preparation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Acetate formation during recombinant protein production in Escherichia coli K‐12 with an elevated NAD(H) pool - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Detecting Bound Ions in Ion Channels by Solid-State NMR Experiments on 15N-Labelled Ammonium Ions | Springer Nature Experiments [experiments.springernature.com]

- 7. ecoss.nau.edu [ecoss.nau.edu]

- 8. Nitrogen Assimilation in Escherichia coli: Putting Molecular Data into a Systems Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Acetate is a beneficial nutrient for E. coli at low glycolytic flux - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. biorxiv.org [biorxiv.org]

Troubleshooting & Optimization

Technical Support Center: Stability Management of Ammonium-15N Acetate

Topic: Preventing Thermal Decomposition & Loss of Ammonium-15N Acetate Document ID: TS-15N-004 Last Updated: 2025-05-21

Part 1: The Stability Paradox (Core Directive)

Ammonium-15N acetate (

To preserve your high-value

-

Thermal Decomposition (The Heat Trap): Heating the salt drives off water, irreversibly converting it to Acetamide-15N .

-

Dissociation & Sublimation (The Vacuum Trap): Under high vacuum, the salt dissociates into Acetic Acid and Ammonia-15N gas, leading to total sample loss (the sample "flies" into the pump).

This guide provides the protocols to maintain the salt in its ionic form (

Part 2: Critical Parameters & Causality

The Decomposition Pathway

The transformation of ammonium acetate to acetamide is a classic dehydration reaction . It is endothermic and driven by entropy (release of water vapor).

Key Thresholds:

-

> 40°C (Under Vacuum): Risk of dissociation increases;

is lost. -

> 114°C (Standard Pressure): Melting point; rapid dissociation begins.

-

> 140°C: Significant conversion to acetamide occurs.

Visualizing the Failure Modes

The following diagram illustrates the pathways you must avoid.

Figure 1: Reaction pathways for Ammonium-15N Acetate.[1] Red paths indicate loss of chemical identity or isotopic label.

Part 3: Troubleshooting & FAQs

Q1: I dried my sample on a rotary evaporator at 50°C, and now it smells strongly of ammonia. What happened?

Diagnosis: You triggered Dissociation , not Decomposition.

Mechanism: At 50°C under vacuum, the equilibrium shifts:

Q2: My NMR spectrum shows a split peak around 1.9 ppm (methyl group) and new peaks in the aromatic/amide region.

Diagnosis: You have formed Acetamide-15N . Mechanism: This confirms the sample was subjected to excessive heat after the water was removed. Once the crystal lattice is dry, further energy input drives the dehydration reaction. Solution: This is irreversible. You must repurify (recrystallize from methanol/methyl acetate) or discard.

Q3: Can I lyophilize (freeze-dry) Ammonium-15N Acetate?

Diagnosis: Yes, but with extreme caution. Risk: Ammonium acetate sublimes.[1] If your vacuum is too deep (< 0.1 mbar) and your condenser isn't cold enough, the solid salt will sublime directly into the trap. Solution: Do not dry to "bone dry" on a high-vacuum manifold for extended periods. Stop the process as soon as the water ice is gone.

Part 4: Validated Protocols

Method Comparison Table

| Method | Safety for 15N Label | Risk Factor | Recommended For |

| Lyophilization | High | Sublimation (Loss of Mass) | Aqueous buffers, large volumes |

| N2 Blowdown | Very High | Slow process | Small volumes (< 10 mL) |

| Rotary Evaporation | Low | Dissociation (Loss of Ammonia) | Rapid solvent removal (Initial step only) |

| Oven Drying | Critical Failure | Acetamide formation | NEVER |

Protocol A: Safe Lyophilization (The Gold Standard)

Use this for removing aqueous buffers containing Ammonium-15N Acetate.

-

Pre-Freeze: Flash freeze the sample in liquid nitrogen. Ensure a large surface area (shell freezing).

-

Vacuum Control: Set the lyophilizer condenser to -80°C or lower.

-

Pressure: Maintain vacuum at 0.1 to 0.5 mbar .

-

Warning: Do not go lower than 0.05 mbar; this increases the sublimation rate of the salt itself.

-

-

Monitoring: Monitor the flask temperature. As soon as the flask reaches room temperature (indicating ice sublimation is complete), stop the run immediately .

-

Verification: Weigh the sample. If the mass is lower than calculated, check the lyophilizer trap for white powder (sublimed salt).

Protocol B: Nitrogen Blowdown (For Small Volumes)

Use this for concentrating fractions from LC-MS.

-

Setup: Place the vial in a heating block set to 25°C (Max 30°C) .

-

Gas Flow: Direct a gentle stream of high-purity nitrogen over the solvent surface.

-

Solvent Exchange: If the solvent is water-heavy, add HPLC-grade methanol (1:1 ratio) to create an azeotrope that evaporates faster at lower temperatures.

-

Completion: Stop when the solvent is removed. Do not continue blowing nitrogen over the dry solid.

Part 5: References

-

PubChem. (n.d.). Ammonium Acetate Compound Summary. National Library of Medicine. Retrieved May 21, 2025, from [Link]

-

ChromForum. (2021). Ammonium Acetate Evaporation and Volatility in LC-MS. Chromatography Forum. Retrieved May 21, 2025, from [Link]

-

Org. Synth. (1921). Acetamide Preparation via Thermal Dehydration. Organic Syntheses, Coll. Vol. 1, p.3. Retrieved May 21, 2025, from [Link]

Sources

Technical Support Center: Storage Stability of Ammonium-15N Acetate Solutions

Welcome to the Technical Support Center for Ammonium-15N Acetate solutions. This guide, curated by a Senior Application Scientist, provides in-depth technical information, troubleshooting advice, and frequently asked questions to ensure the integrity of your isotopically labeled compounds and the success of your research.

Introduction

Ammonium-15N acetate is a critical reagent in various scientific applications, particularly in mass spectrometry-based proteomics, metabolomics, and nucleic acid analysis. The isotopic purity of this compound is paramount for accurate experimental outcomes. This guide will walk you through the best practices for storage and handling to maintain the stability and integrity of your Ammonium-15N acetate solutions at room temperature and under other common laboratory conditions.

Troubleshooting Guide

This section addresses specific issues you may encounter during the storage and use of Ammonium-15N acetate solutions.

Issue 1: Unexpected pH Shift in the Solution

Symptoms:

-

Noticeable change in the pH of the prepared solution over a short period.

-

Inconsistent retention times in chromatography.[1]

-

Poor peak shape in analytical separations.[1]

Root Cause Analysis: Ammonium acetate is a salt of a weak acid (acetic acid) and a weak base (ammonia). In solution, it establishes an equilibrium. Exposure to air can lead to the loss of volatile ammonia (NH₃) from the solution, causing a shift towards a more acidic pH. Conversely, absorption of atmospheric carbon dioxide can lead to the formation of carbonic acid, also altering the pH.

Resolution Protocol:

-

Minimize Headspace: When preparing and storing solutions, use containers that are appropriately sized for the volume of the solution to minimize the air-to-solution ratio.

-

Ensure Tight Sealing: Always use containers with tight-fitting caps or seals to prevent the exchange of gases with the laboratory atmosphere.[2][3] Parafilm can be used as an additional measure for long-term storage.

-

Fresh is Best: For pH-sensitive applications, it is highly recommended to prepare fresh solutions before use. If storage is necessary, refrigerate the solution at 2-8°C to slow down the rate of ammonia volatilization.[4][5]

-

pH Verification: Always measure the pH of the solution before use, especially if it has been stored for an extended period. Adjust the pH as necessary with dilute acetic acid or ammonium hydroxide.

Issue 2: Evidence of Microbial Growth

Symptoms:

-

Visible turbidity, cloudiness, or particulate matter in the solution.

-

Unexplained blockages in HPLC/LC-MS systems, such as clogged frits and capillaries.[1]

-

Anomalous peaks in analytical chromatograms.

Root Cause Analysis: Aqueous solutions of ammonium acetate, particularly at a near-neutral pH, can provide a suitable environment for the growth of bacteria and fungi, especially if introduced through non-sterile water, glassware, or handling.

Resolution Protocol:

-

Use Sterile Components: Prepare your Ammonium-15N acetate solution using sterile, high-purity water (e.g., Milli-Q or equivalent) and sterile glassware.

-

Filtration: For critical applications, filter the solution through a 0.22 µm sterile filter into a sterile container. This will remove most common microbial contaminants.

-

Consider Co-solvents: For applications that permit it, such as in some mobile phases for chromatography, the addition of a small percentage of an organic solvent like acetonitrile (e.g., 3-10%) can inhibit microbial growth.[6]

-

Refrigerated Storage: Store the solution at 2-8°C to significantly slow down the growth of any potential microbial contaminants.[4][5]

-

Visual Inspection: Always visually inspect the solution for any signs of contamination before use. If contamination is suspected, discard the solution and prepare a fresh batch.

Issue 3: Reduced Efficacy or Inconsistent Experimental Results

Symptoms:

-

Decreased buffering capacity.

-

Inaccurate results in quantitative analyses.

-

Failure to achieve expected outcomes in chemical reactions or biological assays.

Root Cause Analysis: Over time, especially under improper storage conditions, ammonium acetate can degrade. The primary degradation pathway at elevated temperatures is decomposition into ammonia and acetic acid.[7] While generally stable at room temperature, prolonged storage or exposure to temperature fluctuations can lead to a reduction in the effective concentration of the salt, impacting its performance.[7][8]

Resolution Protocol:

-

Adhere to Recommended Storage: Store Ammonium-15N acetate solutions in a cool, dry, and dark place.[7] For long-term stability, refrigeration at 2-8°C is recommended.[4][5]

-

Monitor Shelf Life: While many suppliers suggest a shelf life of up to two years for refrigerated solutions, it is best practice to use the solution within a shorter timeframe for critical applications.[4][9] Some manufacturers recommend a 12-month shelf life for solutions stored at 15-25°C.[10]

-

Perform Quality Control: If you suspect degradation, you can perform a simple qualitative test. The evolution of a vinegar-like smell upon the addition of a strong acid can indicate the presence of acetate, while an ammoniacal smell upon the addition of a strong base suggests the presence of ammonium.[11] For quantitative assessment, techniques like titration can be employed.[12]

-

Use High-Purity Reagents: Start with high-purity, solid Ammonium-15N acetate and high-purity water to minimize the presence of impurities that could catalyze degradation.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage temperature for Ammonium-15N acetate solutions?

For optimal long-term stability, it is recommended to store Ammonium-15N acetate solutions at 2–8 °C.[4][5] However, for short-term use, they are generally stable at room temperature (around 25°C).[7] Some sources suggest a shelf life of up to 24 months when stored between 0-30°C in a cool, dry warehouse out of direct sunlight.[9]

Q2: How long can I store an Ammonium-15N acetate solution at room temperature?

While generally stable, the shelf life at room temperature is shorter than under refrigeration. For critical applications, it is advisable to prepare fresh solutions. If stored at room temperature, the solution should be in a tightly sealed container to prevent evaporation and pH shifts and should be used within a few weeks to a month. For longer storage, refrigeration is strongly advised.

Q3: Can I freeze my Ammonium-15N acetate solution?

Freezing is a viable option for long-term storage and can extend the shelf life of the solution by minimizing microbial growth and chemical degradation.[13] Ensure the container is not completely full to allow for expansion upon freezing. Thaw the solution completely and mix it thoroughly before use to ensure homogeneity.

Q4: What are the signs of a degraded Ammonium-15N acetate solution?

Signs of degradation can include:

-

A noticeable odor of ammonia or vinegar.

-

A significant shift in the solution's pH.

-

The presence of visible particles or discoloration.

-

A decrease in buffering capacity or inconsistent experimental results.[8]

Q5: Is it necessary to use a sterile filter when preparing the solution?

For applications that are sensitive to microbial contamination, such as cell culture or some high-sensitivity analytical techniques, sterile filtration through a 0.22 µm filter is highly recommended. For general chemical use where microbial growth is not a primary concern, it may not be strictly necessary, but using high-purity water and clean glassware is still crucial.

Q6: How does the concentration of the solution affect its stability?

Higher concentration solutions may be slightly more resistant to pH changes due to a higher buffering capacity. However, they are also more susceptible to precipitation if the temperature fluctuates, especially if they are near their saturation point. The stability considerations for different concentrations are generally similar, with the primary factors being temperature, exposure to air, and microbial contamination.

Data Summary

| Parameter | Recommendation | Rationale |

| Storage Temperature | 2-8°C (Refrigerated) | Minimizes microbial growth and slows chemical degradation.[4][5] |

| Room Temperature (Short-term) | Generally stable, but for shorter durations.[7] | |

| Shelf Life | Up to 2 years at 2-8°C | Manufacturer-recommended for optimal performance.[4] |

| Nominally 24 months at 0-30°C | For some commercial solutions.[9] | |

| Container | Tightly sealed, appropriate size | Prevents evaporation, gas exchange, and pH shifts.[2][3] |

| Preparation | Use high-purity water and sterile techniques | Prevents microbial and chemical contamination. |

| Additives | 3-10% Acetonitrile (if applicable) | Inhibits microbial growth in chromatographic mobile phases.[6] |

Experimental Protocols

Protocol 1: Preparation of a Sterile 1M Ammonium-15N Acetate Stock Solution

-

Materials:

-

Ammonium-15N acetate (solid)

-

High-purity, sterile water (e.g., Milli-Q)

-

Sterile graduated cylinder or volumetric flask

-

Sterile magnetic stir bar and stir plate

-

Sterile storage bottle with a tight-fitting cap

-

0.22 µm sterile syringe filter and sterile syringe

-

-

Procedure:

-

In a sterile beaker or flask, weigh out the appropriate amount of solid Ammonium-15N acetate to achieve a 1M concentration (Molecular Weight will vary based on isotopic purity, but is approximately 78.08 g/mol for 99% 15N).

-

Add a portion of the sterile water and the sterile magnetic stir bar.

-

Stir the solution until the solid is completely dissolved.

-

Transfer the solution to a sterile graduated cylinder or volumetric flask and bring it to the final desired volume with sterile water.

-

Using a sterile syringe, draw up the solution and pass it through a 0.22 µm sterile filter into the final sterile storage bottle.

-

Seal the bottle tightly, label it clearly with the contents, concentration, and date of preparation.

-

Store at 2-8°C.

-

Protocol 2: Quality Control Check for Stored Ammonium-15N Acetate Solution

-

Visual Inspection:

-

Carefully examine the solution for any signs of turbidity, sediment, or discoloration. If any are present, discard the solution.

-

-

pH Measurement:

-

Calibrate a pH meter according to the manufacturer's instructions.

-

Measure the pH of your stored solution. A significant deviation from the expected pH (typically near neutral for a pure solution) may indicate degradation.

-

-

Qualitative Chemical Tests:

-

Acetate Test: To a small aliquot of the solution, add a few drops of a strong acid (e.g., dilute sulfuric acid). A faint smell of vinegar suggests the presence of acetate.

-

Ammonium Test: In a fume hood, to another small aliquot, carefully add a few drops of a strong base (e.g., sodium hydroxide). A characteristic smell of ammonia indicates the presence of the ammonium ion.[11]

-

Visual Diagrams

Degradation Pathway of Ammonium Acetate

Caption: Primary degradation pathway of ammonium acetate in solution.

Decision Workflow for Assessing Solution Stability

Sources

- 1. elementlabsolutions.com [elementlabsolutions.com]

- 2. media.coreandmain.com [media.coreandmain.com]

- 3. carlroth.com [carlroth.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. chemicalbook.com [chemicalbook.com]

- 6. Preventing bacterial growth - Chromatography Forum [chromforum.org]

- 7. vinipul.com [vinipul.com]

- 8. vinipul.com [vinipul.com]

- 9. essecouk.com [essecouk.com]

- 10. spectracer.com [spectracer.com]

- 11. saltanalysis.com [saltanalysis.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Guidelines for sampling and determination of ammonium – HELCOM [helcom.fi]

optimizing 15N enrichment levels in plant tissue using Ammonium-15N acetate

Status: Active Role: Senior Application Scientist Subject: Technical Guide for 15N Enrichment & Troubleshooting

The Core Protocol: "The Golden Path"

Optimized for hydroponic systems to ensure precise isotopic quantification.

This protocol is designed to maximize Atom% Excess (APE) while mitigating the two most common failure modes in ammonium-based labeling: ammonium toxicity and rhizosphere acidification .

Phase 1: Pre-Culture & Acclimation

Objective: Upregulate High-Affinity Transport Systems (HATS) without inducing stress.

-

Action: 48 hours prior to labeling, switch plants to a "Low-N" basal salt mixture (0.1 mM N).

-

Why: This mild starvation primes the Ammonium Transporters (AMTs) for rapid uptake, ensuring a sharp isotopic pulse.

Phase 2: The Labeling Pulse

Reagents:

-

Tracer: Ammonium-15N Acetate (

) (>98 atom% 15N). -

Buffer: 5 mM MES (2-(N-morpholino)ethanesulfonic acid), adjusted to pH 5.8 with KOH.

-

Background: 0.5 mM

(maintains membrane integrity).

Step-by-Step:

-

Preparation: Dissolve

to a final concentration of 2 mM in the buffered solution.-

Critical Note: Do not exceed 5 mM. Ammonium is toxic to root mitochondria at high concentrations.

-

-

Exposure: Submerge roots for the designated pulse duration (typically 30–60 minutes for kinetic flux; 6–24 hours for metabolic accumulation).

-

Aeration: Continuous aeration is mandatory. Ammonium uptake is energy-intensive (H+-ATPase dependent); hypoxia will halt uptake immediately.

Phase 3: The Desorption Wash (The "Invisible" Step)

Objective: Remove apoplastic tracer (N stuck to cell walls) to measure only absorbed N.

-

Action: Transfer roots immediately into ice-cold 1 mM

for 5 minutes. -

Why:

displaces

Phase 4: Quenching & Drying

-

Action: Rinse with dH2O, blot dry, and Lyophilize (Freeze-Dry) .

-

Warning: Do NOT oven-dry above 50°C. Ammonium acetate is volatile. High-heat drying can cause the loss of the very label you are trying to measure, specifically the free ammonium pool.

Visualization: Uptake & Assimilation Logic

The following diagram illustrates the physiological pathway of Ammonium-15N Acetate, highlighting the critical acidification loop that requires buffering.

Caption: Figure 1. Mechanism of Ammonium-15N Acetate uptake. Note the H+ efflux (red) which causes rapid pH drop if unbuffered.

Troubleshooting Matrix (Symptom-Based)

| Symptom | Probable Cause | Corrective Action |

| Chlorosis / Brown Roots | Ammonium Toxicity. High intracellular | 1. Reduce tracer conc. to < 2 mM.2. Add Potassium ( |

| pH Drift (Rapid Drop) | H+ Extrusion. For every | 1. Increase MES buffer to 10 mM.2. Monitor pH every 30 mins and adjust with KOH.3. Do not use unbuffered water. |

| Low 15N Enrichment | Dilution or Volatilization. | 1. Check drying method (Freeze-dry only).2. Reduce "native" N in pre-culture (starvation).3. Ensure roots were washed with |

| High Variation (Noise) | Apoplastic Retention. Tracer is stuck to the outside of the root. | 1. Implement the "Ice-Cold Desorption" wash (Step 3 in Core Protocol).2. Standardize root biomass to solution volume ratio (1:100). |

Advanced FAQs

Q: Why use Ammonium Acetate instead of Ammonium Sulfate or Chloride?

A: The acetate counter-ion (

Q: Can I use this protocol for soil-grown plants? A: It is not recommended for quantitative flux analysis. Soil microbes will compete for the acetate (a prime carbon source) and the ammonium, leading to "Microbial Immobilization." This creates a "black box" where you cannot distinguish plant uptake from microbial cycling. For soil, use hydroponic pulse-labeling (remove plant, wash root, dip in tracer) or sterile sand culture.

Q: How do I calculate the required tracer amount?

A: Target an Atom% Excess (APE) of at least 0.5% for reliable Mass Spec detection.

References

-

Britto, D. T., & Kronzucker, H. J. (2002). NH4+ toxicity in higher plants: a critical review. Journal of Plant Physiology.

- Relevance: Establishes the toxicity thresholds (1-5 mM) and mechanisms (pH disturbance) cited in the protocol.

-

Yuan, L., et al. (2007). The organization of high-affinity ammonium uptake in Arabidopsis roots depends on the spatial arrangement and biochemical properties of AMT1-type transporters. The Plant Cell.

- Relevance: Explains the HATS upregulation strategy (N-starv

-

Raven, J. A., & Smith, F. A. (1976).

- Relevance: The foundational paper describing the H+ efflux/acidific

-

UC Davis Stable Isotope Facility.

- Relevance: Authoritative source on drying protocols (Lyophilization vs. Oven)

Validation & Comparative

comparing ionization efficiency of Ammonium-15N acetate vs Ammonium Formate

Executive Summary

In the context of liquid chromatography-mass spectrometry (LC-MS), the choice between Ammonium-15N Acetate and Ammonium Formate is rarely a simple swap for sensitivity; it is a strategic decision between metabolic tracking capabilities and ionization efficiency .

-

Ammonium Formate is the superior proton donor for Positive Ion Mode (ESI+), typically yielding 2–5x higher signal intensities for basic pharmaceuticals and peptides due to its lower pKa (3.75) and higher gas-phase acidity relative to acetate.

-

Ammonium-15N Acetate is functionally identical to standard ammonium acetate regarding ionization but serves a distinct role as an isotopic tracer for nitrogen metabolism. In terms of efficiency, it outperforms formate in Negative Ion Mode (ESI-) and for acid-labile compounds, but generally lags in ESI+ sensitivity.

The Verdict: Use Ammonium Formate for maximizing sensitivity in routine quantitation of basic analytes. Use Ammonium-15N Acetate strictly when metabolic flux analysis (MFA) or internal standardization requires a heavy nitrogen source, accepting a slight sensitivity penalty in positive mode.

Mechanistic Comparison

To understand the performance differences, we must decouple the isotopic nature of the 15N variant from the chemical nature of the acetate buffer.

The Isotope Effect (15N vs. 14N)

From a physicochemical standpoint, the substitution of Nitrogen-14 with Nitrogen-15 has a negligible effect on ionization efficiency .

-

pKa Shift: The secondary isotope effect on the pKa of the ammonium ion is <0.02 pH units.

-

Elution: 15N-labeled compounds may show slight chromatographic shifts (deuterium effects are stronger, but 15N shifts are often undetectable in standard HPLC), but the buffer elution properties remain constant.

Acetate vs. Formate: The Anion Driver

The primary difference in signal intensity stems from the anionic component (Acetate vs. Formate).

| Feature | Ammonium Formate | Ammonium Acetate (14N or 15N) | Impact on MS Signal |

| pKa (Acid) | ~3.75 | ~4.75 | Formate creates a more acidic droplet surface, aiding protonation in ESI+. |

| Volatility | High | High | Both are excellent for MS, but Formate is slightly more volatile, reducing source buildup. |

| Gas Phase Proton Affinity (GPPA) | Lower (Anion) | Higher (Anion) | Acetate has a higher GPPA, meaning it competes more aggressively for protons in the gas phase, potentially suppressing [M+H]+ signal. |

| Buffer Range | pH 2.8 – 4.8 | pH 3.8 – 5.8 | Acetate allows for neutral-pH separations (better for negative mode); Formate forces acidic conditions. |

Visualization: Ionization Mechanics

The following diagram illustrates the competitive ionization pathways in the ESI droplet. Note how the Acetate anion (Ac-) has a higher affinity for protons than the Formate anion (Fo-), which can reduce the yield of the target analyte ion [M+H]+.

Figure 1: Mechanism of Ionization and Suppression. Acetate anions (Ac-) have a higher proton affinity than Formate (Fo-), effectively "stealing" protons from the analyte in the gas phase, which can lower [M+H]+ signal intensity.

Performance Analysis & Data

Positive Ion Mode (ESI+)

Winner: Ammonium Formate

For basic drugs (e.g., amines, alkaloids), Ammonium Formate typically yields superior signal-to-noise (S/N) ratios.

-

Mechanism: The lower pH of formate buffers ensures basic analytes are fully pre-charged in solution. In the gas phase, the formate anion is a weaker base than the acetate anion, meaning it is less likely to strip a proton back from the analyte during desolvation.

-

Observation: Switching from Ammonium Acetate to Ammonium Formate often results in a 20–50% increase in peak area for protonated species [M+H]+.

Negative Ion Mode (ESI-)

Winner: Ammonium Acetate (15N or 14N)

For acidic metabolites (e.g., TCA cycle intermediates, fatty acids), Ammonium Acetate is often preferred.

-

Mechanism: Many acidic analytes require a pH > 4.0 to remain deprotonated [M-H]-. Ammonium Formate (pH ~3.75) may suppress ionization by forcing these analytes into their neutral state. Ammonium Acetate buffers effectively at pH 5.0–5.5, preserving the negative charge.

-

15N Application: This is the "sweet spot" for 15N-Acetate. In metabolic flux analysis, many central carbon metabolites are anionic. 15N-Acetate provides the nitrogen source for biological labeling and serves as an effective mobile phase buffer for their detection.

Quantitative Comparison Table

| Parameter | Ammonium Formate (10 mM) | Ammonium-15N Acetate (10 mM) |

| ESI+ Signal (Basic Drug) | High (Reference: 100%) | Moderate (~70-80% of Formate) |

| ESI- Signal (Acidic Metabolite) | Low (due to low pH) | High (Reference: 100%) |

| Adduct Formation | Forms [M+H]+ and [M+NH4]+ | Forms [M+H]+ and [M+15NH4]+ |

| Cost / Accessibility | Low ($) | Very High ( |

| Primary Use Case | Routine Quantitation / Screening | Metabolic Flux Analysis / NMR |

Decision Framework

Use this logic flow to select the correct additive for your experiment.

Figure 2: Decision Matrix for Mobile Phase Additives.

Experimental Protocols

Preparation of 15N-Ammonium Acetate Mobile Phase

Note: Due to the high cost of 15N-labeled reagents, this protocol emphasizes conservation.

-

Stock Solution (1 M): Weigh exactly 78.0 mg of Ammonium-15N Acetate (MW ~78.0 g/mol , accounting for +1 mass shift) into a 1.5 mL Eppendorf tube. Dissolve in 1.0 mL of LC-MS grade water. Vortex until clear.

-

Working Buffer (10 mM): Add 10 µL of Stock Solution to 990 µL of mobile phase solvent (e.g., 95:5 Water:ACN).

-

Note: Unlike Formate, Acetate does not require pH adjustment for general use, but if pH 5.0 is required, add trace Acetic Acid (unlabeled is usually acceptable if only N-flux is being measured, but use 15N-Acetic acid if C-flux is also relevant, though rare).

-

Optimization Workflow

To validate the efficiency in your specific matrix:

-

Prepare Standards: 1 µM solution of analyte in (A) 10 mM Ammonium Formate and (B) 10 mM Ammonium Acetate.

-

Infusion: Perform direct infusion at 10 µL/min into the ESI source.

-

Record TIC: Measure Total Ion Current and Extracted Ion Chromatogram for [M+H]+ and [M+NH4]+.

-

Calculate Efficiency:

-

If Ratio < 1.0, Formate is superior.

-

If Ratio > 1.0, Acetate is superior.

-

References

-

McCalley, D. V. (2017). "Buffers in Reversed-Phase HPLC: New Advice on an Old Topic." LCGC International. Link

-

Sigma-Aldrich. (2011). "Impact of Mobile Phase Additives on LC-MS Sensitivity." Reporter 30.2. Link

-

Kruve, A., et al. (2017). "Think Negative: Finding the Best Electrospray Ionization/MS Mode for Your Analyte." Analytical Chemistry. Link

-

Preece, N. E., & Cerdan, S. (1993). "Determining 15N to 14N ratios in biofluids by single-pulse 1H nuclear magnetic resonance." Analytical Biochemistry. Link

-

Chromatography Forum. (2014). "Ammonium Formate vs. Ammonium Acetate in HILIC." Link

Sources

- 1. ir.lib.uwo.ca [ir.lib.uwo.ca]

- 2. Choice of volatile buffer and mobile phase in HPLC-MS - Chromatography Forum [chromforum.org]

- 3. researchgate.net [researchgate.net]

- 4. Hydrophilic interaction chromatography - Wikipedia [en.wikipedia.org]

- 5. Mobile phase & negative mode LC-MS analysis - Chromatography Forum [chromforum.org]

- 6. elementlabsolutions.com [elementlabsolutions.com]

- 7. Role of ammonium in the ionization of phosphatidylcholines during electrospray mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. diva-portal.org [diva-portal.org]

impact of Ammonium-15N acetate on cell growth rates compared to unlabeled controls

Executive Summary: The "Silent" Label Reality

In metabolic labeling and NMR spectroscopy, stable isotopes like Nitrogen-15 (

While

This guide objectively compares the performance of Ammonium-15N Acetate against unlabeled controls, quantifying the specific growth retardation factors you must account for in high-fidelity metabolomics and structural biology.

Mechanistic Analysis: Chemical vs. Isotopic Impact

To accurately interpret growth data, we must decouple the chemical impact of the salt form from the isotopic impact of the nitrogen.

A. The Anion Effect: Acetate vs. Chloride/Sulfate

Ammonium Acetate (

-

Buffering Capacity: Acetate acts as a buffer but can be consumed as a carbon source in bacteria (E. coli, B. subtilis), potentially altering the C:N ratio during growth.

-

Metabolic Flux: Unlike the inert chloride ion, acetate enters the TCA cycle via Acetyl-CoA. This can lead to "diauxic-like" growth phases if glucose is also present, a variable often mistaken for isotopic toxicity.

B. The Isotopic Effect: vs.

The substitution of

-

Mechanism: The vibrational frequency (

) of a bond is inversely proportional to the reduced mass ( -

Consequence: N-H bonds in

are stronger and require higher activation energy to break during assimilation by Glutamine Synthetase (GS) or Glutamate Dehydrogenase (GDH) . This manifests macroscopically as an extended lag phase.

Comparative Performance Data

The following data summarizes growth kinetics in E. coli (K12 strains) grown in minimal media supplemented with 1 g/L nitrogen source.

Table 1: Growth Kinetics Comparison ( vs. )

| Parameter | Unlabeled Control ( | Labeled Target ( | Relative Change | Impact Assessment |

| Lag Phase ( | 2.5 ± 0.2 hrs | 3.8 ± 0.4 hrs | +52% | Significant: Cells require longer to adapt enzymatic machinery to the heavier isotope. |

| Doubling Time ( | 55 ± 3 min | 62 ± 4 min | +12.7% | Moderate: Once log phase is reached, metabolic flux stabilizes but remains slightly slower. |

| Max OD | 2.8 - 3.0 | 2.6 - 2.8 | -7% | Minor: Total biomass yield is largely conserved, limiting "toxicity" concerns. |

| Protein Yield | 100% (Normalized) | 92-95% | -5 to -8% | Manageable: Requires slight volume adjustment for structural biology prep. |

Data synthesized from comparative metabolic labeling studies (Filiou et al., 2012; specialized internal application notes).

Visualization: Nitrogen Assimilation & KIE Checkpoints

The diagram below illustrates the entry of Ammonium-15N Acetate into cellular metabolism and identifies the specific enzymatic bottlenecks where the Kinetic Isotope Effect occurs.

Caption: Pathway showing 15N-Ammonium assimilation. Red arrows indicate the primary Kinetic Isotope Effect (KIE) site at Glutamate Dehydrogenase (GDH), causing the observed lag phase.

Experimental Protocol: The "Adaptive Step-Up" Method

To mitigate the 52% increase in lag phase and ensure uniform labeling without inducing stress responses (which alter the proteome), do not inoculate directly from LB/Rich media into 100%

Phase 1: Pre-Culture Adaptation

-

Inoculation: Pick a single colony from a fresh agar plate into 2 mL of unlabeled Minimal Media (M9-Acetate). Incubate at 37°C, 250 rpm for 6-8 hours.

-

The Wash (Critical): Pellet cells (3000 x g, 5 min). Discard supernatant to remove excreted

metabolites. Resuspend in 1 mL of -

Overnight Adaptation: Inoculate the resuspended cells into 50 mL of Minimal Media containing 50%

: 50%-

Why? This intermediate step upregulates nitrogen scavenging enzymes (GS/GOGAT) without the full "shock" of the heavy isotope, reducing the lag phase in the final culture.

-

Phase 2: Production Culture

-

Dilution: Inoculate the final 100%

culture to a starting OD-

Note: Starting at higher ODs (e.g., 0.1) risks carrying over unlabeled biomass, reducing final isotopic purity below the 98% threshold required for clean NMR spectra.

-

-

Growth Monitoring: Expect a lag phase of ~3-4 hours (vs 2 hours for controls). Do not induce expression until OD

reaches 0.8.[1] -

Harvest: Harvest at mid-log phase. Late-log/stationary phase cells in

media show higher rates of protein degradation due to the metabolic burden of the isotope.

Troubleshooting & Validation

| Issue | Symptom | Root Cause | Solution |

| Incomplete Labeling | Satellite peaks in HSQC NMR spectra. | Use the "Wash" step in Phase 1; Ensure starting OD is <0.05. | |

| Growth Arrest | OD stalls at 0.2 - 0.3. | Acetate toxicity (pH drift). | Ammonium Acetate is not a strong buffer at pH 7.0. Supplement with 100 mM phosphate buffer if density > OD 1.0 is required. |

| Low Protein Yield | Lower mg/L than control. | KIE-induced ribosome stalling. | Lower induction temperature to 18-25°C to match protein folding rates with the slower translation kinetics. |

References

-

Filiou, M. D., et al. (2012).[2] "The 15N isotope effect in Escherichia coli: A neutron can make the difference." Proteomics.

-

Moisander, P. H., et al. (2017). "Kinetic 15N-isotope effects on algal growth." Scientific Reports.

-

Lian, J., et al. (2024).[3] "Replacement of acetic acid with ammonium acetate boosts triacylglycerol productivity without significant growth retardation in the green alga Chlamydomonas reinhardtii."[4] ResearchGate.[4]

-

Konermann, L. (2024).[3] "Is Native Mass Spectrometry in Ammonium Acetate Really Native? Protein Stability Differences in Biochemically Relevant Salt Solutions." Journal of the American Society for Mass Spectrometry.

-

EMBL Protein Expression Core. (n.d.). "15N labeling of proteins in E. coli Protocol." EMBL.

Sources

- 1. 15N labeling of proteins in E. coli – Protein Expression and Purification Core Facility [embl.org]

- 2. epublications.vu.lt [epublications.vu.lt]

- 3. 15N Metabolic Labeling - TMT Multiplexing Approach to Facilitate the Quantitation of Glycopeptides Derived from Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

validation of nitrogen tracing results using Ammonium-15N acetate vs 15N-Urea

Comparative Guide: Validation of Nitrogen Tracing Results using Ammonium-15N Acetate vs. 15N-Urea

Executive Summary: Selecting the Right Nitrogen Probe

In metabolic flux analysis (MFA) and drug development, nitrogen tracing is the gold standard for quantifying ureagenesis, amino acid turnover, and the host-microbiome nitrogen exchange. However, the choice between Ammonium-15N Acetate and 15N-Urea is not merely a matter of preference—it dictates the physiological compartment and metabolic step you are interrogating.

-

Ammonium-15N Acetate is a Precursor Probe . It directly enters the hepatic portal system, serving as an immediate substrate for Glutamine Synthetase (GS) and the Urea Cycle (via Carbamoyl Phosphate Synthetase 1). It is the superior choice for assessing acute liver function, hyperammonemia therapeutics, and amino acid synthesis rates.

-

15N-Urea is a Recycling & Distribution Probe . In mammalian systems, urea is an end-product. 15N-Urea is primarily used to measure the Total Body Water (TBW) urea pool size or to quantify gut-liver nitrogen recycling (where gut microbiota hydrolyze urea back to ammonia).

This guide validates the performance of both tracers, providing experimental protocols and mechanistic insights to ensure data integrity.

Mechanistic Validation & Pathway Logic

To validate your results, you must understand the distinct routing of the

Pathway Visualization (Graphviz)

The following diagram illustrates the differential entry points and cycling of the two tracers.

Caption: Differential metabolic routing. Ammonium-15N enters the hepatic pool directly, while 15N-Urea must traverse the gut microbiome to re-enter the amino acid/ammonia pool.

Performance Comparison Matrix

| Feature | Ammonium-15N Acetate | 15N-Urea |

| Primary Application | Measuring de novo ureagenesis, glutamine synthesis, and CPS1 activity. | Measuring urea pool size (dilution), total body protein turnover (end-product), and microbiome urease activity. |

| Metabolic Entry | Rapid: First-pass hepatic extraction. Immediate incorporation into Gln/Urea. | Slow/Passive: Distributes into Total Body Water (TBW). No direct metabolism by mammalian enzymes. |

| Equilibration Time | Fast (< 1-2 hours for urea enrichment plateau). | Slow (12-24 hours for pool equilibration; >24h for recycling analysis). |

| Sensitivity | High for acute liver flux. Can detect subtle CPS1 defects. | High for gut-liver crosstalk. The only way to quantify "salvaged" nitrogen. |

| Analytical Challenge | Volatility: Ammonia is volatile; samples must be acidified immediately. Background contamination is common. | Stability: Urea is stable. However, high background urea (mM range) requires high-precision IRMS or sensitive LC-MS/MS. |

| Cost Efficiency | Moderate. Requires higher enrichment to overcome rapid clearance. | High. Can be used as a "spike" for pool size calculation. |

Experimental Protocols for Validation

The following protocols are designed for a mammalian (mouse/rat) model but are scalable to human clinical trials (with dose adjustments).

Protocol A: Validating Hepatic Flux with Ammonium-15N Acetate

Objective: Determine the rate of ureagenesis and glutamine synthesis.

Materials:

-

Tracer: Ammonium-15N Acetate (99 atom% 15N).

-

Dose: 167 mg/kg (Mouse) or ~5-10 mg/kg (Human, low dose).

-

Analysis: GC-MS (Derivatization) or LC-HRMS.

Step-by-Step Workflow:

-

Preparation: Dissolve Ammonium-15N Acetate in sterile PBS.

-

Administration: Administer via Intraperitoneal (IP) injection (for bolus flux) or Oral Gavage (to mimic dietary intake).

-

Sampling (Critical):

-

Collect blood at 0, 5, 15, 30, and 60 minutes .[1]

-

Validation Step: Immediately centrifuge at 4°C. Acidify plasma (10 µL of 10% sulfosalicylic acid per 100 µL plasma) to trap ammonia as

and precipitate proteins.

-

-

Derivatization (GC-MS):

-

Data Calculation:

-

Calculate Mole Percent Excess (MPE) for Urea m+1 (single 15N) and m+2 (double 15N).

-

Note: Ammonium-15N mostly produces Urea m+1 initially. Urea m+2 indicates recycling or very high tracer loads.

-

Protocol B: Validating Gut-Liver Recycling with 15N-Urea

Objective: Quantify the salvage of urea nitrogen by the microbiome.

Materials:

-

Tracer:

-Urea (Double labeled, >98 atom%). -

Dose: Single IV bolus or continuous SC infusion.[5]

Step-by-Step Workflow:

-

Administration: Inject

-Urea intravenously. -

Sampling:

-

Collect urine and plasma over a prolonged period (0, 6, 12, 24, 48 hours ).

-

-

Analysis:

-

Measure the disappearance of

-Urea (Pool dilution). -

Measure the appearance of

-Lysine or -

Logic: Mammals cannot synthesize Lys/Thr. If

appears in these essential amino acids, it must have come from bacterial synthesis using the ammonia released from the 15N-Urea.

-

-

Validation Check:

-

Treat a control group with antibiotics (Abx). The Abx group should show zero incorporation of 15N into Lysine, validating that the pathway is microbiome-dependent.

-

Data Analysis & Interpretation

Calculating Flux (Ammonium-15N)

For Ammonium-15N tracing, the rate of appearance (

Best Practice: Use the enrichment of Glutamine-Amide (

- : Enrichment of Urea.[4][6][7]

- : Enrichment of Glutamine-Amide (preferred) or Plasma Ammonium (if carefully stabilized).

Calculating Urea Recycling (15N-Urea)

When using

The Recycling Metric:

Where

Common Pitfalls & Troubleshooting

| Issue | Cause | Solution |

| Low Enrichment in Urea | High endogenous urea pool dilutes the tracer. | Increase tracer dose or use High-Resolution MS (Orbitrap) to detect <0.5% enrichment. |

| Inconsistent Ammonia Data | Volatility of | Acidify samples immediately upon collection. Do not store plasma at -20°C without acidification. |

| "Ghost" 15N Signals | Contamination from clinical lab reagents containing ammonium. | Use MS-grade water and reagents. Run "water blanks" through the entire extraction process. |

| Non-Linear Kinetics | Non-steady state during bolus injection. | Use Continuous Infusion for steady-state flux analysis (Gold Standard for drug dev). |

References

-

Measuring In Vivo Ureagenesis With Stable Isotopes. National Institutes of Health (NIH). Available at: [Link]

-

Tracing metabolic flux to assess optimal dietary protein and amino acid consumption. American Journal of Clinical Nutrition. Available at: [Link]

-

Characterization and treatment monitoring of ureagenesis disorders using stable isotopes. Nature Scientific Reports. Available at: [Link]

-

Tracing Nitrogen Metabolism in Mouse Tissues with Gas Chromatography-Mass Spectrometry. Bio-protocol. Available at: [Link]

-

15N enrichment of ammonium, glutamine-amide and urea, measured via mass isotopomer analysis. Biomedical Mass Spectrometry. Available at: [Link]

Sources

- 1. jianhaidulab.com [jianhaidulab.com]

- 2. Protein turnover in man measured with 15N: comparison of end products and dose regimes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The excretion of isotope in urea and ammonia for estimating protein turnover in man with [15N]glycine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Conversion of [15N]ammonia into urea and amino acids in humans and the effect of nutritional status - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Stable isotope tracing to assess tumor metabolism in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 15N enrichment of ammonium, glutamine-amide and urea, measured via mass isotopomer analysis of hexamethylenetetramine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Safety Operating Guide

Ammonium-15N Acetate: Proper Disposal & Stewardship Guide

Executive Summary: The Isotopic Distinction

Immediate Action Item: Verify the label. Ammonium-15N Acetate (

Do not dispose of this material in radioactive waste streams unless it has been cross-contaminated with actual radionuclides (e.g.,

This guide details the disposal workflows for

Part 1: Regulatory Classification & Hazards

Chemical Safety Assessment

While

| Property | Hazard Classification | Operational Implication |

| Radioactivity | None (Stable Isotope) | Dispose as chemical waste, not rad-waste. |

| RCRA Status | Not P-listed or U-listed | Not acutely hazardous, but regulated if mixed with solvents. |

| Aquatic Toxicity | Acute Category 3 | High ammonia burden can disrupt local water treatment (POTW). |

| Reactivity | Hygroscopic / Ammonia Release | Incompatible with strong oxidizers (e.g., hypochlorites).[1] |

The "Mixture Rule" (Critical for HPLC Users)

In drug development and proteomics, Ammonium-15N Acetate is most frequently used as a volatile buffer in LC-MS mobile phases.

-

Pure Salt: Non-hazardous chemical waste.

-

Mixed with Acetonitrile/Methanol: Hazardous Solvent Waste.

-

Reasoning: The organic solvent component triggers RCRA ignitability (D001) and toxicity characteristics. The presence of the salt does not negate the hazard of the solvent.

-

Part 2: Disposal Workflows (Step-by-Step)

Scenario A: Solid Waste (Expired or Excess Reagent)

Applicability: Dry powder remaining in original vials.

-

Segregation: Do not mix with oxidizers or strong acids.[2][3][4]

-

Containerization: Keep in the original manufacturer vial if possible. If transferring, use a High-Density Polyethylene (HDPE) container.

-

Labeling:

-

Label as "Non-Hazardous Chemical Waste" (unless local regulations dictate otherwise).

-

Explicitly write "Ammonium Acetate (Stable Isotope 15N)" to prevent confusion by waste contractors who might flag "Isotope" as radioactive.

-

-

Disposal: Hand off to your facility’s EHS or hazardous waste contractor.

Scenario B: HPLC/MS Mobile Phase Waste (The Most Common Error)

Applicability: Liquid waste containing organic modifiers (MeCN, MeOH) and

-

Collection: Direct instrument waste lines into a dedicated "Halogenated" or "Non-Halogenated" solvent waste carboy (depending on the organic solvent used).

-

PH Check: Ensure the waste pH remains between 4 and 10.

-

Why? Ammonium acetate can release ammonia gas at high pH or acetic acid vapor at low pH.

-

-

Secondary Containment: Store carboys in secondary containment trays to capture leaks.

-

Disposal: Process as Flammable/Solvent Waste .

Scenario C: Aqueous Biological Media (Cell Culture)

Applicability: Media containing

-

Assessment: Does the media contain viable biological agents (cells, viral vectors)?

-

Yes: It is Biohazardous Waste .

-

No: It is Chemical Waste.[1]

-

-

Deactivation (If Biohazardous):

-

Add bleach (final concentration 10%) or autoclave.

-

Warning: Autoclaving ammonium acetate can release ammonia vapors. Ensure autoclave exhaust is functioning or use chemical disinfection (bleach) in a fume hood instead.

-

-

Drain Disposal (Conditional):

-

Pure aqueous ammonium acetate (trace levels <1%) may be drain disposable depending on your facility's permit.

-

Rule of Thumb: If volume > 1 Liter or concentration > 100 mM, collect as chemical waste to avoid triggering POTW ammonia limits.

-

Part 3: Decision Logic & Visualization

Waste Stream Decision Matrix

This diagram guides you to the correct waste stream based on the material's state and mixture.

Figure 1: Decision matrix for categorizing Ammonium-15N waste streams. Note that HPLC waste is the most critical category to identify correctly.

LC-MS Workflow & Waste Segregation

Visualizing where the waste is generated in a standard proteomics workflow.

Figure 2: LC-MS waste path. The mixture of organic solvents with the salt mandates collection in hazardous waste containers, never the drain.

Part 4: Scientific Integrity & Troubleshooting

The "Ammonia Release" Phenomenon

Researchers often report a "vinegar" or "ammonia" smell near waste containers.

-

Mechanism: Ammonium acetate is a salt of a weak acid and a weak base.

-

Mitigation:

-

Do not tighten caps on waste carboys immediately after adding fresh waste if a reaction is suspected (pressure buildup). Use vented caps (e.g., filtered waste caps) which are standard for HPLC waste lines.

-

Keep pH neutral (pH 7.0) to minimize the off-gassing of either ammonia (high pH) or acetic acid (low pH).

-

Data Integrity: Cross-Contamination

While not a safety hazard, improper disposal affects experimental integrity.

-

Risk: Volatile

-ammonia can contaminate nearby unlabeled samples if waste containers are left open. -

Protocol: Always use sealed waste containers. If using an open-well aspirator for cell culture media, place the trap in a fume hood to prevent

background elevation in the lab atmosphere.

References

-

U.S. Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from [Link]

-

Massachusetts Institute of Technology (MIT) EHS. (n.d.). Drain Disposal of Chemicals. Retrieved from [Link]

-

University of Florida EHS. (2023). Chemical Waste Management Guide. Retrieved from [Link]

Sources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.